BMS-3

Descripción

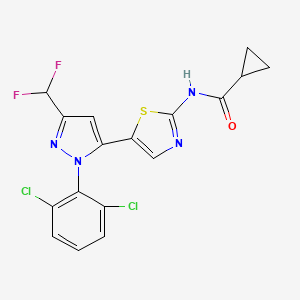

Structure

3D Structure

Propiedades

IUPAC Name |

N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2F2N4OS/c18-9-2-1-3-10(19)14(9)25-12(6-11(24-25)15(20)21)13-7-22-17(27-13)23-16(26)8-4-5-8/h1-3,6-8,15H,4-5H2,(H,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGGBHCJSAEIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC=C(S2)C3=CC(=NN3C4=C(C=CC=C4Cl)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2F2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of LIM Kinase (LIMK) Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in the regulation of actin dynamics. They are key downstream effectors of the Rho GTPase signaling pathway and act by phosphorylating and inactivating cofilin, an actin-depolymerizing factor. This inactivation leads to the stabilization of actin filaments, impacting cellular processes such as motility, morphology, and division. Dysregulation of the LIMK signaling pathway has been implicated in various pathologies, including cancer metastasis and neurological disorders, making LIMK an attractive therapeutic target. This technical guide provides an in-depth overview of the LIMK signaling pathway, the mechanism of action of LIMK inhibitors, and a framework for their preclinical and clinical evaluation. While specific data for a "BMS-3" LIMK inhibitor is not publicly available, this document serves as a comprehensive resource on the broader class of LIMK inhibitors.

The LIMK Signaling Pathway

The LIM kinase family consists of two highly homologous proteins, LIMK1 and LIMK2.[1][2] They are characterized by the presence of two N-terminal LIM domains, a PDZ domain, and a C-terminal kinase domain.[2][3] The activity of LIMK is primarily regulated by upstream kinases, including Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK).[1][2][3]

The canonical LIMK signaling pathway is initiated by the activation of Rho family GTPases (Rho, Rac, and Cdc42).[1] Activated Rho GTPases in turn activate their downstream effectors, ROCK and PAK.[1][3] ROCK and PAK then phosphorylate LIMK1 at Threonine-508 and LIMK2 at Threonine-505 within their activation loops, leading to their activation.[1]

Once activated, LIMK phosphorylates cofilin at Serine-3.[1] This phosphorylation event inhibits the actin-depolymerizing and severing activity of cofilin.[4] The inactivation of cofilin results in the accumulation and stabilization of filamentous actin (F-actin), leading to changes in the cytoskeleton that promote cell migration, invasion, and proliferation.[3][5]

// Nodes RhoGTPases [label="Rho GTPases\n(Rho, Rac, Cdc42)", fillcolor="#F1F3F4"]; ROCK [label="ROCK", fillcolor="#F1F3F4"]; PAK [label="PAK", fillcolor="#F1F3F4"]; LIMK [label="LIMK1 / LIMK2", fillcolor="#FBBC05"]; Cofilin [label="Cofilin (Active)", fillcolor="#34A853"]; pCofilin [label="p-Cofilin (Inactive)", fillcolor="#EA4335"]; Actin_Depolymerization [label="Actin Depolymerization &\nFilament Severing", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Actin_Stabilization [label="Actin Filament\nStabilization", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Cell_Processes [label="Cell Migration, Invasion,\nProliferation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RhoGTPases -> ROCK [label="Activates"]; RhoGTPases -> PAK [label="Activates"]; ROCK -> LIMK [label="Phosphorylates (Thr505/508)"]; PAK -> LIMK [label="Phosphorylates (Thr508)"]; LIMK -> Cofilin [label="Phosphorylates (Ser3)"]; Cofilin -> Actin_Depolymerization [style=dashed]; pCofilin -> Actin_Stabilization; Actin_Stabilization -> Cell_Processes; } Caption: The canonical LIMK signaling pathway.

Mechanism of Action of LIMK Inhibitors

LIMK inhibitors are small molecules designed to bind to the ATP-binding pocket of the LIMK kinase domain, thereby preventing the phosphorylation of cofilin. By inhibiting LIMK activity, these compounds restore the actin-depolymerizing function of cofilin, leading to a reduction in stabilized F-actin. This ultimately results in the inhibition of cancer cell motility, invasion, and metastatic potential.

// Nodes LIMK [label="LIMK1 / LIMK2", fillcolor="#FBBC05"]; LIMK_Inhibitor [label="LIMK Inhibitor\n(e.g., BMS-3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cofilin [label="Cofilin (Active)", fillcolor="#34A853"]; pCofilin [label="p-Cofilin (Inactive)", fillcolor="#EA4335"]; Actin_Depolymerization [label="Increased Actin\nDepolymerization", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Inhibition_Cell_Processes [label="Inhibition of Cell\nMigration & Invasion", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LIMK_Inhibitor -> LIMK [label="Binds to ATP pocket", arrowhead=tee]; LIMK -> Cofilin [label="Phosphorylation", style=dashed, color="#5F6368"]; Cofilin -> Actin_Depolymerization; Actin_Depolymerization -> Inhibition_Cell_Processes; } Caption: Mechanism of action of a LIMK inhibitor.

Preclinical and Clinical Evaluation of LIMK Inhibitors

The development of a LIMK inhibitor involves a rigorous preclinical and clinical evaluation process to assess its potency, selectivity, pharmacokinetics, and anti-tumor efficacy.

Preclinical Evaluation

A comprehensive preclinical data package for a LIMK inhibitor would typically include the following studies:

-

Biochemical Assays: To determine the in vitro potency of the inhibitor against LIMK1 and LIMK2.

-

Cell-based Assays: To assess the ability of the inhibitor to block cofilin phosphorylation in cancer cell lines and to inhibit cell migration and invasion.

-

In Vivo Efficacy Studies: To evaluate the anti-tumor and anti-metastatic activity of the inhibitor in animal models of cancer.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor and to establish a relationship between drug exposure and target engagement (i.e., inhibition of cofilin phosphorylation in tumors).

-

Toxicology Studies: To assess the safety profile of the inhibitor in animals.

Table 1: Illustrative Preclinical Data for a Hypothetical LIMK Inhibitor

| Parameter | Value |

| Biochemical Potency | |

| LIMK1 IC50 | 10 nM |

| LIMK2 IC50 | 15 nM |

| Cellular Activity | |

| p-Cofilin IC50 (MDA-MB-231 cells) | 50 nM |

| Cell Migration IC50 (MDA-MB-231 cells) | 100 nM |

| In Vivo Efficacy | |

| Tumor Growth Inhibition (MDA-MB-231 xenograft) | 60% at 50 mg/kg, BID |

| Reduction in Lung Metastases | 75% at 50 mg/kg, BID |

| Pharmacokinetics (Mouse) | |

| Oral Bioavailability | 40% |

| Half-life (t1/2) | 4 hours |

Clinical Development

While no specific clinical trial information for a "BMS-3" LIMK inhibitor is publicly available, the general path for a novel anti-cancer agent involves a phased approach. Bristol Myers Squibb (BMS) is actively conducting clinical trials for various oncology drug candidates.[6][7]

-

Phase I: The primary objective of Phase I trials is to evaluate the safety, tolerability, and recommended Phase II dose (RP2D) of the new drug in a small group of patients with advanced cancer.

-

Phase II: Phase II trials assess the preliminary efficacy of the drug in specific cancer types and further evaluate its safety.

-

Phase III: Phase III trials are large, randomized studies that compare the new drug to the standard of care to confirm its efficacy and safety in a larger patient population.

// Nodes Phase1 [label="Phase I\n(Safety & Dose Finding)", fillcolor="#F1F3F4"]; Phase2 [label="Phase II\n(Efficacy & Safety)", fillcolor="#F1F3F4"]; Phase3 [label="Phase III\n(Confirmatory Efficacy)", fillcolor="#F1F3F4"]; Approval [label="Regulatory Approval", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Phase1 -> Phase2; Phase2 -> Phase3; Phase3 -> Approval; } Caption: A simplified clinical trial workflow.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments in the evaluation of a LIMK inhibitor.

In Vitro Kinase Assay

-

Objective: To determine the 50% inhibitory concentration (IC50) of the compound against LIMK1 and LIMK2.

-

Materials: Recombinant human LIMK1 and LIMK2 enzymes, biotinylated cofilin substrate, ATP, assay buffer, and a detection system (e.g., Lanthascreen™ Eu-anti-pCofilin (Ser3) antibody).

-

Procedure:

-

Prepare serial dilutions of the LIMK inhibitor.

-

Add the inhibitor, LIMK enzyme, and cofilin substrate to a microplate well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time.

-

Stop the reaction and add the detection antibody.

-

Read the plate on a suitable plate reader.

-

Calculate IC50 values using a non-linear regression analysis.

-

Western Blot for Phospho-Cofilin

-

Objective: To measure the inhibition of cofilin phosphorylation in cells treated with the LIMK inhibitor.

-

Materials: Cancer cell line (e.g., MDA-MB-231), cell lysis buffer, primary antibodies (anti-p-Cofilin, anti-Cofilin, anti-GAPDH), and a secondary antibody conjugated to a detection molecule (e.g., HRP).

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of the LIMK inhibitor for a specified time.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies.

-

Wash and incubate with the secondary antibody.

-

Detect the signal using a chemiluminescence substrate and imaging system.

-

Quantify band intensities and normalize to a loading control.

-

Transwell Migration Assay

-

Objective: To assess the effect of the LIMK inhibitor on cancer cell migration.

-

Materials: Transwell inserts with a porous membrane, cancer cell line, serum-free media, and media containing a chemoattractant (e.g., 10% FBS).

-

Procedure:

-

Pre-treat cells with the LIMK inhibitor.

-

Seed the treated cells into the upper chamber of the Transwell insert in serum-free media.

-

Add chemoattractant-containing media to the lower chamber.

-

Incubate for a period that allows for cell migration.

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells under a microscope.

-

Conclusion

LIMK represents a promising therapeutic target for the treatment of metastatic cancer. The development of potent and selective LIMK inhibitors has the potential to offer a novel therapeutic strategy to inhibit cancer cell invasion and metastasis. While the specific details of a "BMS-3" LIMK inhibitor remain undisclosed, the framework provided in this guide outlines the key scientific principles and experimental approaches for the evaluation of this class of targeted therapies. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of LIMK inhibition in oncology and other diseases.

References

- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lim kinase [en.wikipedia-on-ipfs.org]

- 3. Lim kinase - Wikipedia [en.wikipedia.org]

- 4. Structural Aspects of LIMK Pharmacology | Encyclopedia MDPI [encyclopedia.pub]

- 5. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajmc.com [ajmc.com]

- 7. Bristol-Myers Squibbâs Promising Lung Cancer Study: What Investors Need to Know - TipRanks.com [tipranks.com]

An In-depth Technical Guide to the Cellular Function of BMS-3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular functions of BMS-3, a potent small molecule inhibitor. The document details its mechanism of action, impact on signaling pathways, and effects on cellular processes, supported by quantitative data and experimental methodologies.

Core Function: Inhibition of LIM Kinases

BMS-3 is a potent inhibitor of LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2).[1] These kinases are crucial regulators of actin dynamics within the cell. The primary mechanism of action for BMS-3 is its ability to bind to the ATP-binding site of LIMK1 and LIMK2, preventing the phosphorylation of their downstream target, cofilin.[2][3]

Quantitative Data Summary

The inhibitory activity of BMS-3 has been quantified in various assays, highlighting its potency and cellular effects.

| Target | Assay Type | Value | Cell Line/System |

| LIMK1 | IC50 | 5 nM | Kinase Assay |

| LIMK2 | IC50 | 6 nM | Kinase Assay |

| A549 Cells | EC50 | 154 nM | Cell Viability Assay |

Table 1: Summary of IC50 and EC50 values for BMS-3.[1]

The LIMK/Cofilin Signaling Pathway and the Role of BMS-3

The LIMK/cofilin pathway is a critical signaling cascade that regulates the organization and dynamics of the actin cytoskeleton. This pathway is involved in numerous cellular processes, including cell migration, division, and morphology.

Signaling Pathway Overview

Upstream signals, often initiated by Rho family GTPases such as Rho, Rac, and Cdc42, activate kinases like Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK).[4][5] These kinases, in turn, phosphorylate and activate LIMK1 and LIMK2. Activated LIMK then phosphorylates cofilin at its serine-3 residue, which inactivates cofilin's actin-depolymerizing activity.[2][6] This leads to the stabilization and accumulation of filamentous actin (F-actin), promoting the formation of stress fibers and lamellipodia.[6]

BMS-3 intervenes in this pathway by directly inhibiting LIMK1 and LIMK2. This inhibition prevents the phosphorylation and inactivation of cofilin. As a result, active cofilin is able to sever and depolymerize F-actin, leading to a disruption of the actin cytoskeleton.

Cellular Effects of BMS-3

By disrupting the LIMK/cofilin signaling pathway, BMS-3 exerts several significant effects on cellular function.

Cytoskeletal Disruption and Anti-proliferative Effects

In cancer cells, the inhibition of LIMK by BMS-3 leads to a dose-dependent reduction in cell count.[1] This is attributed to the disruption of the actin cytoskeleton, which is essential for cell division. Specifically, BMS-3 has been shown to induce mitotic arrest in A549 human lung cancer cells, characterized by an increase in total nuclear DNA intensity and phosphorylation of histone H3.[1]

Inhibition of Cell Migration and Invasion

The dynamic remodeling of the actin cytoskeleton is a prerequisite for cell motility. By preventing the inactivation of cofilin, BMS-3 promotes actin depolymerization, thereby inhibiting the formation of cellular protrusions like lamellipodia and filopodia that are necessary for cell migration and invasion. This makes LIMK inhibitors like BMS-3 a subject of interest in cancer research to prevent metastasis.[2][5]

Effects on Sperm Function

BMS-3 has been demonstrated to affect sperm functionality. In mouse sperm, inhibition of phosphorylated LIMK with BMS-3 resulted in a dose-dependent decrease in phosphorylated cofilin.[1] This led to significantly lower levels of actin polymerization.[1] Consequently, increasing concentrations of BMS-3 caused a significant decrease in the percentage of sperm undergoing acrosomal exocytosis, a crucial step in fertilization.[1]

Experimental Protocols

Kinase Inhibition Assay (for IC50 Determination)

This protocol outlines the method used to determine the half-maximal inhibitory concentration (IC50) of BMS-3 against LIMK1 and LIMK2.[1]

Materials:

-

Recombinant human LIMK1 and LIMK2 (expressed as GST-fusion proteins)

-

Biotinylated full-length human destrin (cofilin isoform)

-

[γ-³²P]ATP

-

BMS-3 (in a concentration series)

-

Assay Buffer: 25 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂

-

Stop Solution: 20% Trichloroacetic acid (TCA) / 100 mM sodium pyrophosphate

-

GF/C unifilter plates

-

Scintillation fluid

Procedure:

-

Prepare reactions in a total volume of 60 μL containing the assay buffer, 1 μM total ATP (spiked with [γ-³²P]ATP), 83 μg/mL biotinylated destrin, and the appropriate concentration of LIMK1 (167 ng/mL) or LIMK2 (835 ng/mL).

-

Add a concentration series of BMS-3 to the reaction mixtures.

-

Incubate the reactions at room temperature for 30 minutes for LIMK1 and 60 minutes for LIMK2.

-

Terminate the reactions by adding 140 μL of the stop solution.

-

Harvest the precipitates onto GF/C unifilter plates.

-

Wash the plates to remove unincorporated [γ-³²P]ATP.

-

Add 35 μL of scintillation fluid to each well.

-

Determine the amount of incorporated radioactivity using a TopCount scintillation counter.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the BMS-3 concentration.

Cell Viability Assay (for EC50 Determination in A549 cells)

This protocol describes a general method for assessing the effect of BMS-3 on the viability of A549 human lung cancer cells to determine the half-maximal effective concentration (EC50).

Materials:

-

A549 human lung cancer cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

BMS-3 (in a concentration series)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed A549 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a series of concentrations of BMS-3. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or luminescent development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the EC50 value by plotting the percentage of viability against the logarithm of the BMS-3 concentration.

Conclusion

BMS-3 is a potent and specific inhibitor of LIMK1 and LIMK2, exerting its cellular effects through the modulation of the actin cytoskeleton via the cofilin pathway. Its ability to induce mitotic arrest in cancer cells and inhibit processes fundamental to cell motility highlights its potential as a tool for basic research and as a starting point for the development of therapeutics targeting diseases characterized by aberrant cell proliferation and migration, such as cancer. The detailed experimental protocols provided herein serve as a guide for researchers investigating the cellular functions of BMS-3 and other LIMK inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pak1/LIMK1/Cofilin Pathway Contributes to Tumor Migration and Invasion in Human Non-Small Cell Lung Carcinomas and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cofilin phosphorylation by LIM-kinase 1 and its role in Rac-mediated actin reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of BMS-3, a Potent LIMK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-3 is a potent, small molecule inhibitor of LIM domain kinases (LIMK1 and LIMK2), which are key regulators of actin cytoskeletal dynamics. By targeting LIMK, BMS-3 disrupts the phosphorylation of cofilin, a downstream effector, leading to the stabilization of actin filaments. This mechanism of action has significant implications for various cellular processes, including cell division, motility, and invasion, making BMS-3 a valuable tool for research in oncology and other therapeutic areas. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of BMS-3, including detailed experimental protocols and a summary of its quantitative data.

Discovery and Mechanism of Action

BMS-3 was identified as a potent inhibitor of LIMK1 and LIMK2.[1][2][3] These kinases play a crucial role in the regulation of the actin cytoskeleton, a dynamic network of protein filaments essential for maintaining cell shape, enabling movement, and facilitating cell division.

The primary molecular target of LIMK is cofilin, an actin-depolymerizing factor. LIMK phosphorylates cofilin, which inactivates its actin-severing activity. This leads to an accumulation of filamentous actin (F-actin) and a more stable cytoskeleton.

BMS-3 exerts its biological effects by directly inhibiting the kinase activity of both LIMK1 and LIMK2.[1][2][3] By blocking the phosphorylation of cofilin, BMS-3 restores its actin-depolymerizing function. This results in a decrease in F-actin levels and a disruption of the cellular actin network. This mechanism is central to the observed cellular effects of BMS-3, including the induction of mitotic arrest and the inhibition of cancer cell proliferation.[1][2][3]

Signaling Pathway

The signaling pathway modulated by BMS-3 is depicted below. In normal cellular processes, LIMK1 and LIMK2 phosphorylate cofilin, rendering it inactive. This leads to the stabilization of actin filaments. BMS-3 inhibits LIMK1 and LIMK2, preventing cofilin phosphorylation and thereby promoting actin filament disassembly.

Synthesis of BMS-3

The chemical name for BMS-3 is N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-cyclopropanecarboxamide. Its synthesis is detailed in patent WO2006084017. The following protocol is a summary of the synthetic route described.

Experimental Protocol: Synthesis of BMS-3

Step 1: Synthesis of 1-(2,6-Dichlorophenyl)-3-(difluoromethyl)-1H-pyrazole-5-carbaldehyde

This intermediate is synthesized through a multi-step process starting from commercially available reagents. The key steps involve the formation of a pyrazole ring followed by functional group manipulations to introduce the difluoromethyl and aldehyde moieties.

Step 2: Synthesis of 5-(2-Thiazolyl)-1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazole

The pyrazole-5-carbaldehyde from the previous step is reacted with a suitable thiazole-forming reagent, such as 2-amino-ethanethiol, to construct the thiazole ring.

Step 3: Synthesis of N-[5-[1-(2,6-Dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-amine

The thiazole derivative is then converted to the corresponding amine. This can be achieved through various methods, such as a Curtius or Hofmann rearrangement of a corresponding carboxylic acid or amide derivative.

Step 4: Synthesis of N-[5-[1-(2,6-Dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-cyclopropanecarboxamide (BMS-3)

The final step involves the acylation of the amine from Step 3 with cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is typically stirred at room temperature until completion. The product, BMS-3, is then isolated and purified using standard techniques such as chromatography.

Synthetic Workflow

The overall synthetic workflow for BMS-3 is illustrated in the diagram below.

References

- 1. Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b] [1,3,4]thiadiazine-7-carboxylic acid and its salts | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dasatinib (BMS-354825) Target Engagement in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the target engagement of Dasatinib (BMS-354825), a potent multi-targeted kinase inhibitor. It is designed to offer detailed insights into its mechanism of action, experimental protocols for assessing target engagement, and the resulting downstream effects in cancer cells.

Introduction to Dasatinib (BMS-354825)

Dasatinib is a small molecule inhibitor targeting multiple tyrosine kinases.[1] It is notably effective against the BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML), and the SRC family of kinases, which are implicated in the growth, survival, and metastasis of various cancers.[1] Developed to overcome resistance to earlier tyrosine kinase inhibitors (TKIs) like Imatinib, Dasatinib's ability to inhibit both active and inactive conformations of BCR-ABL makes it a crucial therapeutic option for advanced CML and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ALL).[1][2] Beyond its established use in hematological malignancies, ongoing research is exploring its potential in other cancers and as a senolytic agent.[1]

Mechanism of Action and Signaling Pathways

Dasatinib's primary mechanism of action involves the competitive inhibition of ATP binding to the catalytic domain of target kinases. This action blocks the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cancer cell proliferation and survival.

Key Targets and Pathways:

-

BCR-ABL Pathway: In CML, the constitutively active BCR-ABL tyrosine kinase drives malignant transformation through a complex signaling network. Dasatinib potently inhibits BCR-ABL, leading to the downregulation of downstream pathways, including:

-

SRC Family Kinases (SFKs): Dasatinib is a potent inhibitor of SFKs such as SRC, LYN, and HCK.[4][6] SFKs are involved in various cellular processes, including cell adhesion, migration, and invasion. Inhibition of SFKs by Dasatinib has been shown to suppress these processes in cancer cells.[6][7]

Signaling Pathway Diagram:

Caption: Dasatinib inhibits BCR-ABL and SRC, blocking downstream signaling pathways.

Quantitative Data on Target Engagement and Cellular Effects

The potency of Dasatinib is quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data for Dasatinib's target engagement and its effects on cancer cells.

Table 1: In Vitro Kinase Inhibitory Activity of Dasatinib

| Target Kinase | IC50 (nM) | Reference |

| BCR-ABL | <1 | [2] |

| SRC | 0.8 | [6] |

| LYN | 1.1 | [6] |

| c-KIT | 1.2 | [3] |

| PDGFR-β | 1.3 | [3] |

| BTK | 5 | [2] |

Table 2: Cellular Potency of Dasatinib in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | EC50 (nM) | Reference |

| K562 | CML | Proliferation | 0.5 | [4] |

| JURL-MK1 | CML | Proliferation | 0.7 | [8] |

| MOLM-7 | AML | Proliferation | 1.0 | [8] |

| PC-3 | Prostate Cancer | Invasion | ~5 | [6] |

| HNSCC | Head and Neck Cancer | Migration | ~10 | [7] |

Experimental Protocols for Assessing Target Engagement

Accurate assessment of drug-target engagement within the cellular environment is critical for drug development. The following are detailed protocols for key experiments used to evaluate Dasatinib's interaction with its targets in cancer cells.

CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding.[9]

Experimental Workflow Diagram:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

-

Cell Treatment:

-

Culture cancer cells (e.g., K562) to 70-80% confluency.

-

Treat cells with varying concentrations of Dasatinib or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

-

-

Thermal Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Protein Quantification:

-

Data Analysis:

-

Plot the relative amount of soluble protein as a function of temperature to generate melting curves.

-

The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg). A shift in Tagg in the presence of Dasatinib indicates target engagement.[12]

-

The NanoBRET™ assay is a proximity-based method that measures target engagement in live cells using bioluminescence resonance energy transfer (BRET).[13]

Experimental Workflow Diagram:

Caption: Workflow for the NanoBRET Target Engagement Assay.

Protocol:

-

Cell Preparation:

-

Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.[14]

-

Plate the transfected cells in a white, tissue-culture treated 96-well or 384-well plate.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of Dasatinib.

-

Add the NanoBRET® fluorescent tracer and the Dasatinib dilutions to the cells and incubate.

-

-

Substrate Addition and Signal Detection:

-

Add the NanoBRET® Nano-Glo® Substrate.

-

Measure the donor (NanoLuc®) and acceptor (tracer) emissions using a luminometer capable of detecting BRET signals.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the concentration of Dasatinib to determine the IC50 value, which represents the concentration of Dasatinib required to displace 50% of the tracer from the target protein.

-

Western blotting is used to assess the phosphorylation status of proteins downstream of Dasatinib's targets, providing indirect evidence of target engagement.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cancer cells with various concentrations of Dasatinib for a defined period.

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target and downstream proteins (e.g., p-STAT5, STAT5, p-CrkL, CrkL).

-

-

Detection and Analysis:

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities to determine the change in phosphorylation levels.

-

Conclusion

Dasatinib demonstrates potent and specific target engagement against key oncogenic kinases in cancer cells. The experimental protocols outlined in this guide, including CETSA, NanoBRET™, and Western blotting, provide a robust framework for researchers and drug development professionals to quantitatively assess the cellular activity of Dasatinib and other kinase inhibitors. A thorough understanding of these methodologies is essential for the continued development of targeted cancer therapies.

References

- 1. nbinno.com [nbinno.com]

- 2. pnas.org [pnas.org]

- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dasatinib (BMS-354825) tyrosine kinase inhibitor suppresses invasion and induces cell cycle arrest and apoptosis of head and neck squamous cell carcinoma and non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EC50 values for effects induced by imatinib and dasatinib. [plos.figshare.com]

- 9. annualreviews.org [annualreviews.org]

- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. promega.com.au [promega.com.au]

The Role of BCAR3 in Actin Cytoskeleton Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Breast Cancer Antiestrogen Resistance 3 (BCAR3), an adaptor protein, has emerged as a critical regulator of actin cytoskeleton dynamics, playing a pivotal role in cell motility, adhesion, and invasion. Initially identified in the context of breast cancer resistance to anti-estrogen therapy, its functions are now understood to extend to fundamental cellular processes governed by the actin cytoskeleton. This technical guide provides an in-depth overview of the molecular mechanisms by which BCAR3 influences actin organization, summarizing key quantitative data and detailing the experimental protocols used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of BCAR3's role in cellular mechanics and its potential as a therapeutic target.

Core Mechanism: BCAR3 as a Modulator of Rho GTPase Signaling

The primary mechanism through which BCAR3 exerts its effects on the actin cytoskeleton is by modulating the activity of the Rho family of small GTPases, particularly Rac1 and RhoA. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to control a wide array of cellular processes, including actin polymerization, stress fiber formation, and focal adhesion dynamics. BCAR3 functions as a key signaling node that tips the balance between Rac1 and RhoA activity, thereby dictating the cell's migratory and adhesive phenotype.

The BCAR3-p130Cas Signaling Complex

BCAR3 is a core component of a signaling complex that includes the adaptor protein p130Cas (also known as BCAR1) and the proto-oncogene tyrosine-protein kinase Src. BCAR3 promotes the interaction between p130Cas and c-Src, leading to increased c-Src kinase activity and subsequent phosphorylation of p130Cas. This phosphorylation creates docking sites for other signaling molecules, including the Crk adapter protein, which in turn recruits DOCK180, a guanine nucleotide exchange factor (GEF) for Rac1. This cascade ultimately leads to the activation of Rac1.

Regulation of Rac1 and RhoA Activity

Elevated BCAR3 levels are associated with increased Rac1 activity, which promotes the formation of lamellipodia and membrane ruffles, key structures in cell protrusion and migration. Concurrently, BCAR3 can lead to a suppression of RhoA activity. Conversely, depletion of BCAR3 results in decreased Rac1-GTP levels and a corresponding increase in RhoA activity. Elevated RhoA activity leads to the formation of prominent actin stress fibers and large, stable focal adhesions through the activation of its downstream effectors, ROCK and mDia1. This shift in the Rac1/RhoA balance underlies the observed changes in cell morphology, motility, and adhesion dynamics upon modulation of BCAR3 expression.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the role of BCAR3 in actin cytoskeleton dynamics.

| Parameter | Cell Line | Condition | Result | Reference |

| Rac1 Activity | BT549 | BCAR3 Knockdown (siB3-1) | Significant decrease in Rac1-GTP levels | [1] |

| RhoA Activity | BT549 | BCAR3 Knockdown (siB3-1) | Approximately 2-fold increase in RhoA-GTP levels | [1] |

| Myosin Light Chain (MLC) Phosphorylation | BT549 | BCAR3 Knockdown (siB3-1) | 2.7-fold ± 0.6 increase in pMLC (Thr18/Ser19) levels | [1] |

| Focal Adhesion Size | BT549 | BCAR3 Knockdown (siB3-1) | Increase in the size of vinculin-containing focal adhesions | [1] |

| Adhesion Disassembly Rate | BT549 | BCAR3 Knockdown (siB3-1) | Decreased rate of focal adhesion disassembly | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: BCAR3 Signaling Pathway in Actin Cytoskeleton Regulation.

Caption: Experimental Workflow for Studying BCAR3 Function.

Experimental Protocols

siRNA-Mediated Knockdown of BCAR3

This protocol describes the transient knockdown of BCAR3 in breast cancer cell lines (e.g., BT549, MDA-MB-231) using small interfering RNA (siRNA).

Materials:

-

BCAR3-targeting siRNA oligonucleotides

-

Non-targeting control siRNA

-

Lipofectamine RNAiMAX Transfection Reagent

-

Opti-MEM I Reduced Serum Medium

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipofectamine Complex Formation:

-

For each well, dilute 25 pmol of siRNA into 50 µL of Opti-MEM medium and mix gently.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM medium and mix gently.

-

Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume = 100 µL). Mix gently and incubate for 5 minutes at room temperature.

-

-

Transfection:

-

Add the 100 µL of siRNA-lipid complex to each well containing cells and 2.4 mL of complete growth medium.

-

Mix gently by rocking the plate back and forth.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.

-

Validation of Knockdown: Assess the efficiency of BCAR3 knockdown by Western blotting.

Immunofluorescence Staining for F-actin and Vinculin

This protocol details the visualization of the actin cytoskeleton and focal adhesions in adherent cells.

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Primary antibody: Mouse anti-vinculin

-

Secondary antibody: Goat anti-mouse IgG, Alexa Fluor 488 conjugate

-

Phalloidin-Alexa Fluor 594 conjugate

-

DAPI (4′,6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Fixation: Wash cells once with PBS and then fix with 4% PFA for 10 minutes at room temperature.

-

Permeabilization: Wash twice with PBS and then permeabilize with 0.1% Triton X-100 for 5 minutes.

-

Blocking: Wash twice with PBS and block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with anti-vinculin antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Secondary Antibody and F-actin Staining: Wash three times with PBS. Incubate with Alexa Fluor 488-conjugated secondary antibody and Alexa Fluor 594-conjugated phalloidin (both diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash three times with PBS. Incubate with DAPI for 5 minutes.

-

Mounting: Wash twice with PBS and mount the coverslips onto glass slides using mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope.

Rac1/RhoA Activity Assays (G-LISA)

This protocol describes a quantitative ELISA-based assay to measure the levels of active, GTP-bound Rac1 or RhoA.

Materials:

-

G-LISA Activation Assay Kit (specific for Rac1 or RhoA)

-

Cell lysis buffer (provided in the kit)

-

Protease inhibitor cocktail

-

Ice-cold PBS

Procedure:

-

Cell Culture and Treatment: Culture cells to 80-90% confluency. If applicable, perform siRNA transfection or other treatments.

-

Cell Lysis:

-

Wash cells once with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarify the lysate by centrifugation at 14,000 x g for 2 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay).

-

G-LISA Assay:

-

Follow the manufacturer's instructions for the G-LISA kit. This typically involves:

-

Adding equal amounts of protein lysate to the wells of the Rac1-GTP or RhoA-GTP binding plate.

-

Incubating to allow the active GTPases to bind.

-

Washing the wells to remove unbound proteins.

-

Incubating with a specific primary antibody against Rac1 or RhoA.

-

Washing and incubating with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Adding an HRP substrate to develop a colorimetric signal.

-

-

-

Data Analysis: Measure the absorbance at 490 nm using a microplate reader. The signal is proportional to the amount of active Rac1 or RhoA in the sample.

Western Blotting for Phosphorylated Myosin Light Chain (pMLC)

This protocol is for the detection and quantification of phosphorylated MLC, a downstream indicator of RhoA/ROCK activity.

Materials:

-

RIPA buffer

-

Protease and phosphatase inhibitor cocktails

-

SDS-PAGE gels

-

PVDF membrane

-

Tris-buffered saline with 0.1% Tween-20 (TBST)

-

5% BSA or non-fat dry milk in TBST (Blocking Buffer)

-

Primary antibodies: Rabbit anti-pMLC (Thr18/Ser19), Mouse anti-total MLC, Mouse anti-β-actin

-

HRP-conjugated secondary antibodies: Goat anti-rabbit IgG, Goat anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-pMLC, anti-total MLC, and anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Quantification: Quantify the band intensities using image analysis software. Normalize the pMLC signal to total MLC and/or β-actin.

Conclusion

BCAR3 is a key regulator of actin cytoskeleton dynamics, primarily through its intricate control of the Rac1/RhoA signaling balance. Its role in promoting a migratory and invasive phenotype in cancer cells underscores its potential as a therapeutic target. The experimental approaches detailed in this guide provide a robust framework for further investigation into the multifaceted functions of BCAR3 and for the screening of potential inhibitors. A thorough understanding of the BCAR3 signaling network will be crucial for the development of novel strategies to combat cancer cell motility and metastasis.

References

The RBMS3 Signaling Cascade: A Post-Transcriptional Regulator of TGF-β/SMAD Signaling in Neuronal Cells

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The protein RNA Binding Motif Single Stranded Interacting Protein 3 (RBMS3) is emerging as a critical modulator of intracellular signaling in neuronal cells. This guide provides a comprehensive overview of the RBMS3 signaling cascade, with a particular focus on its interaction with the Transforming Growth Factor-β (TGF-β)/SMAD pathway. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms governing neuronal function and potential therapeutic targets.

Core Mechanism: RBMS3-Mediated Stabilization of Smad2 mRNA

The central mechanism of the RBMS3 signaling cascade in the context of TGF-β signaling is the post-transcriptional regulation of Smad2 mRNA. RBMS3, an RNA-binding protein, directly interacts with the 3' untranslated region (3' UTR) of Smad2 mRNA, leading to its stabilization.[1][2] This stabilization increases the half-life of the Smad2 transcript, resulting in a larger pool of Smad2 protein available for signaling.[3] Consequently, upon activation of the TGF-β pathway, the increased levels of Smad2 protein can lead to a more robust and sustained downstream signal.

The canonical TGF-β/SMAD signaling pathway is initiated by the binding of TGF-β ligands to their cell surface receptors. This leads to the phosphorylation and activation of receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[3][4] These activated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in a wide array of cellular processes, including neuronal development, synaptic plasticity, and responses to injury.[4] By modulating the availability of Smad2, RBMS3 acts as a key upstream regulator of this critical neuronal signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the RBMS3-SMAD2 signaling axis.

| Interaction | Binding Region | Effect | Fold Enrichment (RIP-qPCR) | Reference |

| RBMS3 - Smad2 mRNA | 3' Untranslated Region (UTR) | mRNA Stabilization | >5-fold enrichment of smad2 transcript with full-length Rbms3 | [1] |

| Experiment | Cell/System | Observation | Fold Change | Reference |

| d1EGFP Reporter Assay with smad2 3' UTR | Zebrafish Embryos | Increased reporter transcript levels with full-length Rbms3 | 1.7 ± 0.3-fold increase | [1] |

| d1EGFP Reporter Assay with last 150 bp of smad2 3' UTR | Zebrafish Embryos | Rbms3-mediated stabilization | 2.8 ± 0.2-fold increase | [1] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the RBMS3 signaling cascade and the experimental approaches used to study it, the following diagrams have been generated using the DOT language for Graphviz.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, adapted for a neuronal cell context.

RNA Immunoprecipitation (RIP) for RBMS3 in Neuronal Cells

This protocol is for the immunoprecipitation of endogenous RBMS3-containing ribonucleoprotein (RNP) complexes from cultured neuronal cells to identify associated mRNAs, such as Smad2.

Materials:

-

Cultured neuronal cells (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5 mM DTT, 0.5% NP-40, 100 U/mL RNase inhibitor, Protease inhibitor cocktail

-

Anti-RBMS3 antibody (validated for immunoprecipitation)

-

Normal Rabbit IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.05% NP-40

-

RNA extraction kit (e.g., TRIzol, column-based kits)

-

Reverse transcription reagents

-

qPCR primers for Smad2 and a negative control transcript

-

qPCR master mix

Procedure:

-

Cell Lysis:

-

Wash cultured neuronal cells twice with ice-cold PBS.

-

Add ice-cold Lysis Buffer and scrape the cells.

-

Incubate on ice for 10 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (cytoplasmic lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Remove the beads and add 5-10 µg of anti-RBMS3 antibody or Normal Rabbit IgG to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washes:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold Wash Buffer.

-

-

RNA Elution and Purification:

-

Elute the RNA from the beads using an appropriate RNA extraction method (e.g., adding TRIzol directly to the beads).

-

Purify the RNA according to the manufacturer's protocol.

-

-

Analysis:

-

Perform reverse transcription to generate cDNA.

-

Use qPCR to quantify the amount of Smad2 mRNA in the RBMS3-IP and IgG-IP samples. Results are typically presented as fold enrichment in the RBMS3-IP relative to the IgG control.[1]

-

Luciferase Reporter Assay for Smad2 3' UTR Stability

This assay measures the effect of RBMS3 on the stability of Smad2 mRNA.

Materials:

-

Neuronal cell line (e.g., Neuro-2a, SH-SY5Y)

-

Luciferase reporter vector (e.g., pSI-CHECK2, pmirGLO)

-

Expression vector for RBMS3 (and an empty vector control)

-

Smad2 3' UTR sequence

-

Restriction enzymes and ligase for cloning

-

Transfection reagent suitable for neuronal cells

-

Dual-luciferase assay kit

-

Luminometer

Procedure:

-

Vector Construction:

-

Clone the full-length Smad2 3' UTR sequence downstream of the luciferase reporter gene in the reporter vector.

-

-

Transfection:

-

Seed neuronal cells in a 96-well plate.

-

Co-transfect the cells with:

-

The Smad2 3' UTR luciferase reporter vector.

-

Either the RBMS3 expression vector or the empty vector control.

-

A control plasmid expressing a different luciferase (e.g., Renilla) for normalization of transfection efficiency.

-

-

-

Cell Lysis and Luciferase Measurement:

-

After 24-48 hours, lyse the cells according to the dual-luciferase assay kit protocol.

-

Measure the firefly (reporter) and Renilla (control) luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Compare the normalized luciferase activity in cells overexpressing RBMS3 to the empty vector control. An increase in luciferase activity indicates stabilization of the reporter mRNA containing the Smad2 3' UTR.[5]

-

Quantitative Western Blot for Phospho-Smad2 (pSmad2)

This protocol quantifies the activation of the SMAD2 pathway in response to TGF-β stimulation in the presence or absence of RBMS3 modulation.

Materials:

-

Cultured neuronal cells

-

TGF-β1 ligand

-

Serum-free medium

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-pSmad2 (Ser465/467), anti-total Smad2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Culture neuronal cells to 70-80% confluency. If modulating RBMS3, transfect with overexpression or knockdown constructs 24-48 hours prior.

-

Serum-starve the cells for 4-6 hours.

-

Treat the cells with TGF-β1 (e.g., 10 ng/mL) for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pSmad2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Apply the chemiluminescent substrate and capture the image.

-

-

Analysis:

Conclusion

The RBMS3 signaling cascade represents a significant post-transcriptional regulatory mechanism that fine-tunes the cellular response to TGF-β in neuronal cells. By stabilizing Smad2 mRNA, RBMS3 can amplify and prolong the downstream effects of this critical signaling pathway, with implications for neuronal development, function, and disease. The experimental approaches detailed in this guide provide a robust framework for further investigation into this and other RNA-binding protein-mediated signaling events in the nervous system. A thorough understanding of these complex regulatory networks will be instrumental in the development of novel therapeutic strategies for a range of neurological disorders.

References

- 1. The mRNA-Binding Protein RBM3 Regulates Activity Patterns and Local Synaptic Translation in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A sensitive detection of phospho-Smad1/5/8 and Smad2 in Western blot analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thno.org [thno.org]

- 5. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

The Downstream Effects of BMS-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-3 is a potent, small-molecule inhibitor of LIM domain kinases 1 and 2 (LIMK1 and LIMK2), key regulators of actin cytoskeletal dynamics. By targeting LIMK, BMS-3 disrupts the phosphorylation of its primary substrate, cofilin, leading to a cascade of downstream effects that impact cellular processes such as motility, proliferation, and cell cycle progression. This technical guide provides an in-depth overview of the core downstream effects of BMS-3, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. The information compiled herein is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential and mechanism of action of BMS-3 and other LIMK inhibitors.

Core Mechanism of Action: Inhibition of the LIMK/Cofilin Signaling Axis

BMS-3 exerts its biological effects through the direct inhibition of LIMK1 and LIMK2. These kinases are crucial downstream effectors of the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.[1][2] Upon activation by upstream signals, such as growth factors or extracellular matrix engagement, Rho GTPases activate kinases like Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK), which in turn phosphorylate and activate LIMK1 and LIMK2.[3][4]

The primary and most well-characterized substrate of LIMK1 and LIMK2 is the actin-depolymerizing factor cofilin.[1][2] Phosphorylation of cofilin on its serine-3 residue by LIMK inactivates its actin-severing and depolymerizing activity. This leads to an accumulation of filamentous actin (F-actin) and the stabilization of the actin cytoskeleton.[3] By inhibiting LIMK1 and LIMK2, BMS-3 prevents the phosphorylation of cofilin, thereby maintaining cofilin in its active, dephosphorylated state. Active cofilin promotes the disassembly of actin filaments, leading to a disruption of the actin cytoskeleton.[1][2]

Signaling Pathway Diagram

References

- 1. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo [mdpi.com]

- 3. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Impact of BMS-3 on Cell Migration and Invasion

A comprehensive analysis of available data on the compound designated BMS-3 and its role in oncological processes of cell motility and tissue penetration.

To our valued researchers, scientists, and drug development professionals,

This guide is intended to provide a thorough technical overview of the compound referred to as "BMS-3" and its documented effects on cell migration and invasion. Following an extensive search of publicly available scientific literature and clinical trial databases, we must report that there is no specific, identifiable compound designated as "BMS-3" with published data on its impact on cell migration and invasion.

The "BMS" prefix is commonly associated with compounds developed by Bristol Myers Squibb. Our research has uncovered numerous compounds from this organization with demonstrated effects on cancer biology; however, none are specifically and publicly designated as "BMS-3" in the context of cell migration and invasion. It is possible that "BMS-3" represents an internal codename not yet in the public domain, a historical designation that has been superseded, or a misidentification.

While we cannot provide data or protocols for a compound that is not publicly documented, we are committed to supporting your research endeavors. To that end, we present information on other Bristol Myers Squibb compounds that have been studied for their effects on cellular processes relevant to cancer metastasis. This information is provided for illustrative purposes and to highlight the types of data and analyses that would be included in a technical guide should information on "BMS-3" become available.

Below are examples of how such a guide for a hypothetical or alternative BMS compound with known anti-migratory and anti-invasive properties would be structured, including the requested data tables, experimental protocols, and visualizations.

Illustrative Data Presentation for a Representative BMS Compound

Note: The following data is hypothetical and for demonstration purposes only.

Table 1: In Vitro Efficacy of a Representative BMS Compound on Cell Migration and Invasion

| Cell Line | Assay Type | Compound Concentration (nM) | Inhibition of Migration (%) | Inhibition of Invasion (%) | IC50 (nM) |

| MDA-MB-231 | Transwell Migration | 10 | 35 ± 4.2 | N/A | 25.8 |

| Matrigel Invasion | 10 | N/A | 41 ± 5.1 | 22.1 | |

| HT-1080 | Wound Healing | 50 | 62 ± 7.5 | N/A | 38.4 |

| U87-MG | 3D Spheroid Invasion | 100 | N/A | 78 ± 9.3 | 45.2 |

Illustrative Experimental Protocols

Transwell Migration Assay

This protocol describes a method to assess the effect of a compound on the migratory capacity of cancer cells.

Materials:

-

24-well Transwell® inserts (8 µm pore size)

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Serum-free cell culture medium

-

Complete cell culture medium (with 10% FBS)

-

Test compound (Representative BMS Compound)

-

Calcein-AM stain

-

Fluorescence plate reader

Procedure:

-

Cancer cells are serum-starved for 24 hours prior to the assay.

-

The lower chamber of the Transwell® plate is filled with 600 µL of complete medium, which acts as a chemoattractant.

-

A cell suspension of 1 x 10^5 cells in 100 µL of serum-free medium, containing various concentrations of the test compound, is added to the upper chamber of the Transwell® insert.

-

The plate is incubated for 12-24 hours at 37°C in a CO2 incubator.

-

Non-migratory cells on the upper surface of the insert membrane are removed with a cotton swab.

-

Migrated cells on the lower surface of the membrane are stained with Calcein-AM.

-

Fluorescence is quantified using a plate reader at an excitation/emission of 485/520 nm.

Matrigel Invasion Assay

This protocol is a modification of the Transwell migration assay to assess the invasive potential of cancer cells through a basement membrane matrix.

Materials:

-

Transwell® inserts pre-coated with Matrigel®

-

All other materials from the Transwell Migration Assay protocol

Procedure:

-

The protocol is similar to the Transwell Migration Assay, with the key difference being the use of Matrigel®-coated inserts.

-

The incubation time is typically longer (24-48 hours) to allow for enzymatic degradation of the Matrigel® barrier by the invading cells.

-

Quantification of invasive cells is performed as described for the migration assay.

Illustrative Visualization of a Signaling Pathway

The following is a hypothetical signaling pathway that could be inhibited by a compound like "BMS-3" to reduce cell migration and invasion.

Caption: Hypothetical signaling pathway for cell migration and invasion inhibited by a representative BMS compound.

This guide will be updated should any information regarding a compound specifically named "BMS-3" and its effects on cell migration and invasion become publicly available. We recommend researchers continue to monitor publications and clinical trial registries for the latest developments from Bristol Myers Squibb and other innovators in oncology drug development.

In Vivo Studies on BMS-3: A Review of Publicly Available Preclinical Data

Researchers, scientists, and drug development professionals seeking in-depth information on the in vivo preliminary studies of a compound designated "BMS-3" will find a notable absence of specific public data under this identifier. Extensive searches for "BMS-3" in the context of in vivo or preclinical studies have not yielded specific results for a compound with this name. The search results primarily provide general information regarding the animal research policies of Bristol Myers Squibb (BMS), the use of various animal models in research, and details pertaining to other specific BMS compounds.

While information on "BMS-3" is not available, the search did reveal insights into Bristol Myers Squibb's broader approach to in vivo research and data on other compounds, which may serve as a contextual reference for the company's drug development processes.

Bristol Myers Squibb's Commitment to Animal Welfare in Research

Bristol Myers Squibb (BMS) emphasizes its commitment to the ethical treatment of animals in research. The company's animal research programs are monitored by external regulatory agencies like the USDA and FDA and are voluntarily accredited by the Association for the Assessment and Accreditation of Laboratory Animal Care International (AAALAC).[1] BMS adheres to the "3Rs" principles of animal research: Reduction, Refinement, and Replacement, to ensure high standards of animal welfare and scientific quality.[1]

General Approaches to In Vivo Studies

The selection of appropriate animal models is a critical aspect of preclinical research. Key considerations for choosing a model system include its suitability to answer the research question, its ability to model the disease mechanism, cost, generation time, and ethical regulations.[2] Common animal models used in various research areas include mice, rats, guinea pigs, hamsters, and rabbits.[3] For diseases like Multiple Sclerosis, well-characterized animal models include experimental autoimmune encephalomyelitis (EAE), virally-induced chronic demyelinating disease, and toxin-induced demyelination models.[4][5]

Insights from Other BMS Compounds

While no data was found for "BMS-3," information on other BMS compounds provides examples of the types of in vivo data and experimental approaches that might be expected from a BMS preclinical program.

For instance, preclinical animal models for the CAR T-cell therapy BMS-986354 demonstrated a faster expansion and better tumor control compared to its predecessor, orva-cel.[6] Similarly, the GPRC5D-directed CAR T-cell therapy BMS-986393 showed a favorable safety profile and promising anti-tumor responses in preclinical models, supporting its advancement into clinical trials.[7]

Another compound, BMS-202 , has been identified as an agent that impairs the dimerization of PD-L1, a key mechanism in cancer immunotherapy.[8] In a different therapeutic area, BMS-189453 is noted as a non-selective antagonist for retinoic acid receptors.[9]

A Phase I trial for BMS-986235 was initiated in healthy subjects to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics, which typically follows extensive preclinical in vivo testing.[10]

Conclusion

At present, there is no publicly available information to construct a detailed technical guide on the preliminary in vivo studies of a compound specifically named "BMS-3." The information landscape is populated with general principles of in vivo research at Bristol Myers Squibb and specific data for other named compounds from their pipeline. Researchers interested in the preclinical profile of a specific BMS compound should refer to scientific publications, conference presentations, and official company disclosures that explicitly name the compound of interest. Without specific data for "BMS-3," any attempt to create the requested in-depth guide would be speculative.

References

- 1. Animal welfare - Bristol Myers Squibb [bms.com]

- 2. scribd.com [scribd.com]

- 3. Animal Models — Center for Predictive Medicine [louisville.edu]

- 4. Animal models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Animal models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. frontiersin.org [frontiersin.org]

- 9. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]

- 10. | BioWorld [bioworld.com]

Methodological & Application

Application Notes and Protocols for the Use of PIM Kinase Inhibitors in Cell Culture Experiments

A Clarification on BMS-3: Initial searches indicate that BMS-3 is a potent inhibitor of LIM Kinase (LIMK) with IC50 values of 5 nM and 6 nM for LIMK1 and LIMK2, respectively. It is not a PIM kinase inhibitor. Therefore, these application notes will focus on a well-characterized pan-PIM kinase inhibitor, SGI-1776 , as a representative compound for researchers interested in studying the effects of PIM kinase inhibition in cell culture.

Introduction to PIM Kinases and SGI-1776

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases comprising three isoforms: PIM-1, PIM-2, and PIM-3.[1][2] These kinases are crucial regulators of several cellular processes, including cell cycle progression, proliferation, and survival.[3][4][5] Overexpression of PIM kinases has been implicated in the progression of various cancers, making them an attractive target for therapeutic intervention.[3][5]

SGI-1776 is a potent, ATP-competitive inhibitor of all three PIM kinase isoforms.[1][2][5] It also exhibits inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3), another important target in certain hematological malignancies.[1][2][3] These notes provide detailed protocols for utilizing SGI-1776 to investigate the biological consequences of PIM kinase inhibition in cancer cell lines.

Data Presentation

Table 1: Inhibitory Activity of SGI-1776

| Target | IC50 (nM) |

| PIM-1 | 7 |

| PIM-2 | 363 |

| PIM-3 | 69 |

| FLT3 | 44 |

| Haspin | 34 |

Table 2: Cellular Activity of SGI-1776 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Effective Concentration (µM) | Incubation Time (h) | Reference |

| MV-4-11 | Acute Myeloid Leukemia (AML) | Apoptosis | Annexin V/PI | 0.1 - 10 | 24 | [1] |

| MOLM-13 | Acute Myeloid Leukemia (AML) | RNA Synthesis Inhibition | [3H]-uridine incorporation | 0.1 - 1 | 24 | [1] |

| OCI-AML-3 | Acute Myeloid Leukemia (AML) | RNA Synthesis Inhibition | [3H]-uridine incorporation | 1 - 10 | 24 | [1] |

| Primary CLL cells | Chronic Lymphocytic Leukemia (CLL) | Apoptosis | Annexin V/PI | 1 - 10 | 24 | [4][7] |

| 22Rv1 | Prostate Cancer | Cell Viability | ATP-based assay | 1 - 10 | 72 | [8] |

| GBC-SD | Gallbladder Cancer | Proliferation | CCK-8 | 1 - 10 | 48 | [9] |

| NOZ | Gallbladder Cancer | Proliferation | CCK-8 | 1 - 10 | 48 | [9] |

| U266 | Multiple Myeloma | Cell Death | Annexin V/PI | 3 | 72 | [10] |

| MM.1S | Multiple Myeloma | Cell Death | Annexin V/PI | 3 | 24-72 | [10] |

Experimental Protocols

Preparation of SGI-1776 Stock Solution

SGI-1776 is soluble in DMSO.[2][3][5]

-

Reconstitution: Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving the SGI-1776 powder in sterile DMSO.[4][5]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months.[4][6]

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Proliferation/Viability Assay (CCK-8)

This protocol is for assessing the effect of SGI-1776 on cell proliferation and viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[11]

-

Treatment: The next day, replace the medium with fresh medium containing various concentrations of SGI-1776 (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[9][11]

-

CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well and incubate for an additional 1-4 hours at 37°C.[11]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Express the results as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by SGI-1776.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate (2 x 10^5 cells per well) and treat with SGI-1776 at various concentrations for 24-48 hours.[11]

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[1]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[12]

-

Analysis: Analyze the stained cells by flow cytometry within one hour.[11] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of SGI-1776 on cell cycle distribution.

-

Cell Seeding and Treatment: Plate cells and treat with SGI-1776 as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14]

Western Blot Analysis of PIM Kinase Downstream Targets

This protocol is for assessing the effect of SGI-1776 on the phosphorylation of PIM kinase substrates.

-

Cell Lysis: Treat cells with SGI-1776 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[11]

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against phosphorylated and total forms of PIM kinase targets (e.g., p-Bad (Ser112), Bad, p-c-Myc (Ser62), c-Myc, p-4E-BP1 (Thr37/46), 4E-BP1) overnight at 4°C.[1]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an ECL detection reagent.[11]

Visualizations

Caption: PIM Kinase Signaling Pathway and Inhibition by SGI-1776.

Caption: Experimental Workflow for Evaluating SGI-1776 in Cell Culture.

References

- 1. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. selleckchem.com [selleckchem.com]

- 4. glpbio.com [glpbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. PIM-Kinase Inhibitor IX, SGI-1776 The PIM-Kinase Inhibitor IX, SGI-1776 controls the biological activity of PIM-Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijbs.com [ijbs.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

Application Notes: BMS-3 as a LIMK1/2 Inhibitor

Introduction